Synthesis of 1,2-Cyclononadiene from cis-Cyclooctene: A Technical Guide
Synthesis of 1,2-Cyclononadiene from cis-Cyclooctene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,2-cyclononadiene, a valuable cyclic allene, from the readily available starting material, cis-cyclooctene. The procedure outlined is a reliable two-step method that proceeds through a dibromobicyclo[6.1.0]nonane intermediate. This document provides comprehensive experimental protocols, quantitative data, and a visualization of the synthetic pathway.
Reaction Overview
The synthesis of 1,2-cyclononadiene from cis-cyclooctene is a two-step process. The first step involves the addition of dibromocarbene to the double bond of cis-cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane. This intermediate is then treated with methyllithium to yield the desired product, 1,2-cyclononadiene.[1]
Experimental Protocols
The following protocols are based on established and reliable synthetic procedures.[1]
Step 1: Synthesis of 9,9-dibromobicyclo[6.1.0]nonane
Materials:
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cis-Cyclooctene (distilled from sodium)
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Potassium tert-butoxide
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Bromoform
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Pentane (sodium-dried)
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Ice-salt bath
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Mechanical stirrer
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Dropping funnel
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Nitrogen atmosphere apparatus
Procedure:
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A 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
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The flask is charged with 244 g (2.17 moles) of potassium tert-butoxide and 800 ml of pentane.
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The flask is cooled in an ice-salt bath.
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A solution of 178 g (1.62 moles) of freshly distilled cis-cyclooctene in 200 ml of pentane is prepared.
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The dropping funnel is charged with 420 g (1.66 moles) of bromoform.
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The cis-cyclooctene solution is added to the stirred slurry in the flask.
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The bromoform is added dropwise over a period of 6-7 hours, maintaining the reaction temperature. The mixture will change color from light yellow to brown.
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After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
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The reaction mixture is then poured into 2 liters of a mixture of ice and water.
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The organic layer is separated, and the aqueous layer is extracted three times with 50 ml portions of pentane.
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The combined organic extracts are washed three times with 50 ml portions of water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed on a rotary evaporator.
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The residue is distilled under reduced pressure to yield 9,9-dibromobicyclo[6.1.0]nonane.
Step 2: Synthesis of 1,2-Cyclononadiene
Materials:
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9,9-dibromobicyclo[6.1.0]nonane
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Methyllithium (1.9M solution in ether)
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Anhydrous ether
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Acetone-dry ice bath
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Mechanical stirrer
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Dropping funnel
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Nitrogen atmosphere apparatus
Procedure:
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A dry 2-liter three-necked flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
The flask is charged with 187 g (0.66 mole) of 9,9-dibromobicyclo[6.1.0]nonane and 100 ml of anhydrous ether.
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The dropping funnel is charged with 450 ml of a 1.9M solution of methyllithium in ether (0.85 mole).
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The flask is cooled to between -30°C and -40°C using an acetone-dry ice bath.
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The methyllithium solution is added dropwise with stirring over 1 hour.
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After the addition is complete, the mixture is stirred for an additional 30 minutes.
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The excess methyllithium is decomposed by the dropwise addition of 100 ml of water.
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An additional 400 ml of water is added, and the ether layer is separated.
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The aqueous layer is extracted three times with 30 ml portions of ether.
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The combined ether solutions are washed with 30 ml portions of water until neutral and then dried over magnesium sulfate.
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The ether is removed by distillation through a 40-cm Vigreux column.
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The residue is distilled under reduced pressure to yield 1,2-cyclononadiene.[1]
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of 1,2-cyclononadiene.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n²⁰D) |
| cis-Cyclooctene | C₈H₁₄ | 110.20 | 145-146 | 1.4690 |
| 9,9-dibromobicyclo[6.1.0]nonane | C₉H₁₄Br₂ | 282.02 | 62 (0.04 mm Hg) | 1.5493–1.5507 (n²³D) |
| 1,2-Cyclononadiene | C₉H₁₄ | 122.21 | 62-63 (16 mm Hg) | 1.5060 |
Data sourced from Organic Syntheses and PubChem.[1][2]
Table 2: Reaction Yields and Purity
| Step | Product | Yield (%) | Purity |
| 1 | 9,9-dibromobicyclo[6.1.0]nonane | 52-65 | - |
| 2 | 1,2-Cyclononadiene | 81-91 | >99% (by gas chromatography) |
Data sourced from Organic Syntheses.[1]
Visualization of the Synthesis
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction pathway for the synthesis of 1,2-cyclononadiene.
Caption: Experimental workflow for the two-step synthesis.
Spectroscopic Data
Spectroscopic data for 1,2-cyclononadiene, including NMR, IR, and mass spectrometry, are available in public databases such as SpectraBase for structural confirmation.[3]
Safety Considerations
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Bromoform: is toxic and should be handled in a well-ventilated fume hood.
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Methyllithium: is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate safety precautions.
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Potassium tert-butoxide: is a strong base and corrosive.
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Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.
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A thorough risk assessment should be conducted before commencing any experimental work.[1]
This guide provides a comprehensive overview of the synthesis of 1,2-cyclononadiene from cis-cyclooctene, intended to be a valuable resource for professionals in the fields of chemical research and drug development.
